Substance K
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Overview
Description
Substance K, also known as Neurokinin A, is a member of the tachykinin family of neuropeptide neurotransmitters. Tachykinins are known for their role in nociceptive processing, satiety, and smooth muscle contraction. Neurokinin A is produced from the same preprotachykinin A gene as the neuropeptide substance P. Both substance P and Neurokinin A are encoded by the same mRNA, which when alternatively spliced can be translated into either compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neurokinin A is synthesized through the translation of the preprotachykinin A gene. The gene undergoes alternative splicing to produce either substance P or Neurokinin A. This process involves the transcription of the gene into mRNA, followed by the translation of the mRNA into the peptide sequence of Neurokinin A .
Industrial Production Methods: Industrial production of Neurokinin A involves recombinant DNA technology. The gene encoding Neurokinin A is inserted into a suitable expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under optimal conditions to express and produce Neurokinin A, which is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Neurokinin A undergoes various biochemical reactions, including:
Oxidation: Neurokinin A can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can occur in the presence of reducing agents, leading to the formation of reduced peptides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, superoxide radicals.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Enzymes: Proteases, peptidases.
Major Products Formed:
Oxidized Neurokinin A: Formed through oxidation reactions.
Reduced Neurokinin A: Formed through reduction reactions.
Modified Neurokinin A: Formed through substitution reactions.
Scientific Research Applications
Neurokinin A has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.
Biology: Studied for its role in nociceptive processing, satiety, and smooth muscle contraction.
Medicine: Investigated for its potential therapeutic applications in pain management, inflammatory diseases, and gastrointestinal disorders.
Industry: Used in the development of peptide-based drugs and as a standard in peptide analysis.
Mechanism of Action
Neurokinin A exerts its effects by binding to the Neurokinin A receptor (also known as the Substance K receptor). This receptor is associated with G proteins that activate a phosphatidylinositol-calcium second messenger system. The binding of Neurokinin A to its receptor leads to the activation of intracellular signaling pathways, resulting in various physiological responses such as smooth muscle contraction, pain perception, and inflammatory responses .
Comparison with Similar Compounds
Substance P: Another member of the tachykinin family, produced from the same preprotachykinin A gene.
Neurokinin B: A related tachykinin peptide with similar functions.
Comparison:
Substance P: Both Neurokinin A and Substance P are produced from the same gene but differ in their peptide sequences and receptor affinities. Neurokinin A has a higher affinity for the Neurokinin A receptor, while Substance P has a higher affinity for the Neurokinin 1 receptor.
Properties
IUPAC Name |
3-[[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUFJZALFKPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N14O14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1133.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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